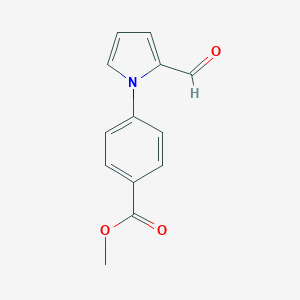

methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

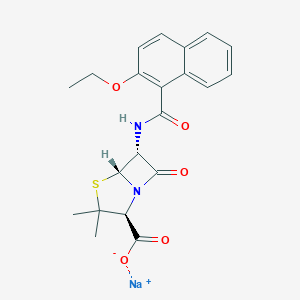

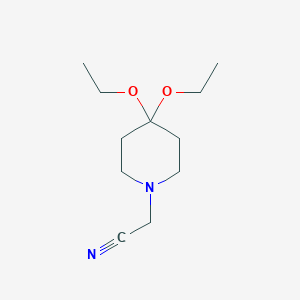

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a chemical compound with the empirical formula C14H13NO3 . It has a molecular weight of 243.26 . This compound is typically available in solid form .

Molecular Structure Analysis

The molecular structure of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate can be represented by the SMILES stringO=C(OC)C(C=C1)=CC=C1CN2C(C=O)=CC=C2 . The InChI key for this compound is BECUPNSFEBPTCD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a solid compound . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.科学研究应用

Electrochromic Properties : A study by Almeida et al. (2017) discussed the synthesis of a pyrrole derivative integrated with Methyl Red (MR). This derivative was used for electropolymerization, revealing enhanced electrochromic properties like chromatic contrast and switching time. These findings are significant for applications in pH sensors.

Synthesis of Novel Ring Systems : Koriatopoulou et al. (2008) developed a novel synthesis for the pyrrolo[2,1-c][1,4]benzodiazocine ring system using 1H-pyrrole-2-carbaldehyde and methyl bromoacetate. This synthesis method, detailed in their study, could be useful for the development of new pharmaceuticals and materials. (Koriatopoulou, Karousis, & Varvounis, 2008)

Monolayer and Copolymerization Studies : Research by Schneider et al. (2017) explored the use of 4-(pyrrol-1-yl)-benzenethiol derivatives in creating self-assembled monolayers on gold, which improved the properties of copolymerized poly(pyrrole) layers. Such advancements have implications for electronics and sensor technologies. (Schneider, Füser, Bolte, & Terfort, 2017)

NMR Characterization in Chemical Shift Reagents : Gianferrara et al. (2007) reported on the use of metalloporphyrins in NMR spectroscopy to unambiguously characterize the cis- and trans-isomers of meso-porphyrins. This approach is particularly relevant for analytical chemistry and drug development. (Gianferrara, Giust, Bratsos, & Alessio, 2007)

Regioselective Palladium-Catalyzed Functionalization : A study by Wiest et al. (2016) described the use of pyrrole as a directing group in the Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, which is significant in the field of organic synthesis and medicinal chemistry. (Wiest, Poethig, & Bach, 2016)

Multicomponent Reactions for Heterocyclic Compounds : Soleimani and Zainali (2011) developed a novel four-component reaction involving 2-formylbenzoic acids, which led to efficient preparation of benzoate derivatives and isochromeno[3,4-b]pyrroles. This research highlights the potential of these compounds in drug discovery and materials science. (Soleimani & Zainali, 2011)

安全和危害

属性

IUPAC Name |

methyl 4-(2-formylpyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-6-11(7-5-10)14-8-2-3-12(14)9-15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTQPUKJGKHTBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600054 |

Source

|

| Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

CAS RN |

149323-67-1 |

Source

|

| Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)

![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)

![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)

![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)